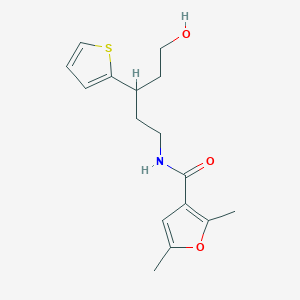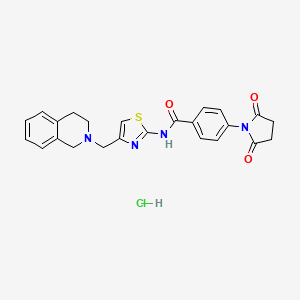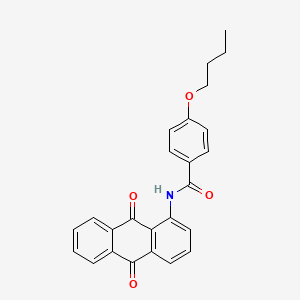
5-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural elements, including a bromine atom, a thiophene ring, a tetrahydrothiophene ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene and tetrahydrothiophene rings are five-membered rings with one sulfur atom . The piperidine ring is a six-membered ring with one nitrogen atom . The bromine atom is likely attached to the thiophene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom could potentially be replaced with another group in a substitution reaction . The compound could also potentially undergo reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophene derivatives are generally aromatic and relatively stable . Piperidine derivatives are often basic due to the presence of the nitrogen atom .Aplicaciones Científicas De Investigación
Disposition and Metabolism of Novel Compounds
Research on the disposition and metabolism of novel compounds, such as orexin receptor antagonists and other therapeutically relevant molecules, highlights the importance of understanding pharmacokinetics and metabolic pathways in drug development. For instance, the study on the metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, outlines the metabolic fate of the compound in humans, emphasizing extensive metabolism and the identification of principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
Toxicity and Environmental Persistence
Research into the toxicity and environmental persistence of chemical compounds, such as polybrominated diphenyl ethers (PBDEs) and their metabolites, provides crucial insights into the environmental and health impacts of chemical exposure. Studies on the detection, quantification, and investigation of metabolites of psychoactive substances (Kusano et al., 2018) and the chronic effects of chemical exposure (Langston et al., 1983) underscore the need for comprehensive studies on the safety profile of novel compounds.
Radiosensitizing Agents in Cancer Research
The application of chemical compounds as radiosensitizing agents for gliomas, as discussed in the study on the pharmacology of 5-bromodeoxyuridine (BrdUrd) in patients (Russo et al., 1984), exemplifies the therapeutic potential of chemical compounds in enhancing the efficacy of existing cancer treatments.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of GIRK channels . By binding to these channels, it enhances their ability to allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential, thereby reducing neuronal excitability.
Pharmacokinetics
Related compounds have been found to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
Propiedades
IUPAC Name |
5-bromo-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S2/c15-13-2-1-12(21-13)14(18)16-10-3-6-17(7-4-10)11-5-8-22(19,20)9-11/h1-2,10-11H,3-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKFARNVUDOQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(S2)Br)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2998217.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)

![3-[5-(4-chlorophenyl)-2-furyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2998221.png)

![2-[4-(Tert-butyl)phenyl]-2-pyrrolidinylethylamine](/img/structure/B2998224.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2998225.png)
![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)

![1-Phenyl-2-azaspiro[3.5]nonane](/img/structure/B2998233.png)
![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)
